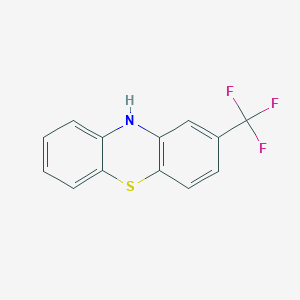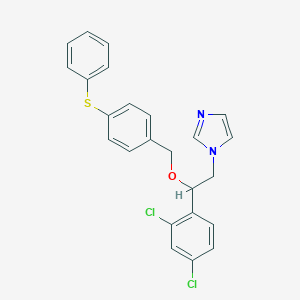
Methyl 5-hydroxypent-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-hydroxypent-2-enoate: is an organic compound with the molecular formula C6H10O3 . It is a methyl ester derivative of 5-hydroxypent-2-enoic acid. This compound is known for its unique structure, which includes both an ester functional group and a hydroxyl group on a conjugated diene system. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification: One common method to synthesize methyl 5-hydroxypent-2-enoate is through the esterification of 5-hydroxypent-2-enoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Transesterification: Another method involves the transesterification of ethyl 5-hydroxypent-2-enoate with methanol. This reaction can be catalyzed by a base such as sodium methoxide.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of immobilized catalysts and advanced separation techniques such as distillation and crystallization can further enhance the purity and yield of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 5-hydroxypent-2-enoate can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form methyl 5-hydroxypentanoate using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with thionyl chloride can convert the hydroxyl group to a chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products Formed:
Oxidation: Methyl 5-oxopent-2-enoate or methyl 5-carboxypent-2-enoate.
Reduction: Methyl 5-hydroxypentanoate.
Substitution: Methyl 5-chloropent-2-enoate.
Scientific Research Applications
Chemistry: Methyl 5-hydroxypent-2-enoate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the preparation of complex molecules.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis and oxidation-reduction processes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of methyl 5-hydroxypent-2-enoate involves its interaction with various molecular targets. The ester functional group can undergo hydrolysis by esterases, leading to the release of 5-hydroxypent-2-enoic acid and methanol. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Methyl 5-hydroxypentanoate: Similar structure but lacks the conjugated diene system.
Ethyl 5-hydroxypent-2-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 5-oxopent-2-enoate: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness: Methyl 5-hydroxypent-2-enoate is unique due to its conjugated diene system, which imparts distinct chemical reactivity and stability. This feature makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications.
Properties
CAS No. |
62592-80-7 |
|---|---|
Molecular Formula |
C6H10O3 |
Molecular Weight |
130.14 g/mol |
IUPAC Name |
methyl (E)-5-hydroxypent-2-enoate |
InChI |
InChI=1S/C6H10O3/c1-9-6(8)4-2-3-5-7/h2,4,7H,3,5H2,1H3/b4-2+ |
InChI Key |
AULQDMBDCMKXLS-DUXPYHPUSA-N |
SMILES |
COC(=O)C=CCCO |
Isomeric SMILES |
COC(=O)/C=C/CCO |
Canonical SMILES |
COC(=O)C=CCCO |
Synonyms |
(E)-5-Hydroxy-2-pentenoic Acid Methyl Ester |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-(4-Oxocyclohexanecarbonyl)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B42409.png)



